molecular formula C8H12OS B8724057 4-(Thiophen-3-yl)butan-1-ol

4-(Thiophen-3-yl)butan-1-ol

Cat. No.: B8724057
M. Wt: 156.25 g/mol
InChI Key: QDRAXNOYEBJKPI-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)butan-1-ol is a secondary alcohol with a thiophene ring substituted at the third carbon of a butanol chain.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

4-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C8H12OS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,9H,1-3,5H2

InChI Key

QDRAXNOYEBJKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aromatic Substituents

4-(3-Methoxyphenyl)butan-1-ol
  • Structure : Features a methoxy-substituted phenyl group instead of thiophene.
  • Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-rich thiophene.
  • Synthesis: Produced via intermediates like 4-(4-t-butylphenyl)but-3-yn-1-ol, involving bromination and methanol reflux .
2-([1,1’-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol (1d)
  • Structure : Contains a biphenyl group and a piperidine substituent.
  • Demonstrated antinociceptive activity in sigma-1 receptor antagonism studies, suggesting neuropharmacological relevance .
  • Comparison : Unlike 4-(Thiophen-3-yl)butan-1-ol, this compound’s piperidine moiety may improve blood-brain barrier penetration.

Alkyne-Containing Derivatives

4-(4-t-Butylphenyl)but-3-yn-1-ol (17.4)
  • Structure : A triple bond (alkyne) at the third carbon and a bulky t-butylphenyl group.
  • Key Differences: The alkyne increases rigidity and reactivity (e.g., in click chemistry). Synthesized via bromination and methanol reflux, yielding ketone derivatives (e.g., 4-methoxy-1-(4-t-butylphenyl)butan-1-one) .

Amino- and Heteroatom-Substituted Derivatives

4-(Propan-2-ylamino)butan-1-ol
  • Structure: Contains a secondary amine (isopropylamino group).
  • Key Differences: Amino group confers basicity and hydrogen-bonding capacity, enhancing solubility in aqueous acidic conditions. Exhibits neuroprotective, anti-inflammatory, and plant growth-promoting properties .
  • Comparison: The thiophene analog lacks an amino group, likely reducing its pharmacological versatility.
4-Fluoro-1-butanol
  • Structure : Fluorine substituent at the terminal carbon.
  • Key Differences :
    • Fluorine’s electronegativity increases polarity and metabolic stability.
    • Classified as hazardous under GHS standards, requiring stringent handling .
  • Comparison : Thiophene’s sulfur may confer distinct toxicity or reactivity profiles.

Thiophene-Related Compounds

4-(1-Piperidyl)-1-thiophen-3-yl-butan-1-ol Hydrochloride
  • Structure : Combines thiophen-3-yl and piperidine groups.
  • Key Differences: Piperidine introduces basicity, enabling salt formation (hydrochloride) for improved crystallinity.

Research Findings and Implications

  • Synthetic Complexity: Alkyne-containing derivatives (e.g., 17.4) demand specialized conditions (e.g., bromination), while amino-substituted analogs benefit from straightforward amine alkylation .
  • Safety Profiles: Fluorinated alcohols (e.g., 4-Fluoro-1-butanol) pose higher toxicity risks compared to sulfur-containing analogs, necessitating tailored safety protocols .

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